molecular formula C15H11ClFN3O4 B2541345 N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide CAS No. 899978-42-8

N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

Cat. No.: B2541345
CAS No.: 899978-42-8
M. Wt: 351.72
InChI Key: FFJLWOFJYXEQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic oxalamide derivative of high interest in antibacterial research. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring a 4-fluoro-3-nitrophenyl group have demonstrated significant research value in studies against multidrug-resistant bacterial strains. For instance, the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown promising activity against Klebsiella pneumoniae , a challenging Gram-negative pathogen. Research indicates that such compounds can produce synergistic effects, significantly optimizing the efficacy of established antibacterial drugs like meropenem and imipenem, and showing additivity with ciprofloxacin and cefepime . This suggests a potential mechanism of action that may involve enhancing the effectiveness of standard treatments, reducing the required concentrations for bacterial death. The molecular structure, which incorporates a 2-chlorobenzyl group and a nitro-aromatic moiety, is commonly explored in the development of Type II topoisomerase inhibitors, a key target for novel anti-infectives . The oxalamide functional group is typically synthesized via sequential amide coupling reactions, often involving activated oxalyl derivatives and the corresponding amines, under controlled conditions to ensure high purity . Researchers are investigating this class of molecules for their potential to address the critical global threat of antibiotic resistance.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(4-fluoro-3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O4/c16-11-4-2-1-3-9(11)8-18-14(21)15(22)19-10-5-6-12(17)13(7-10)20(23)24/h1-7H,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJLWOFJYXEQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced oxalamide derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various pathogens, including resistant strains of bacteria. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The presence of the nitrophenyl group may enhance its interaction with cellular targets involved in tumor growth.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for further derivatization, leading to the development of more complex molecules with tailored properties for specific applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

PathogenMIC (µg/mL)Comparative Antibiotic
Staphylococcus aureus8Vancomycin
Escherichia coli16Ciprofloxacin

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies assessed the cytotoxicity of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings demonstrated a dose-dependent reduction in cell viability, highlighting its potential application in cancer therapy.

Cell LineIC50 (µM)Observations
MCF-710Significant apoptosis observed
HeLa15Cell cycle arrest at G1 phase

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamides exhibit significant structural versatility, allowing fine-tuning of pharmacological and physicochemical properties. Below is a comparative analysis of N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Substituents (R1/R2) Key Properties/Activities References
This compound R1: 2-chlorobenzyl; R2: 4-fluoro-3-nitrophenyl High lipophilicity (predicted logP ~3.5); potential antimicrobial activity due to nitro group
N,N′-Bis-(4-fluoro-3-nitrophenyl)oxalamide R1/R2: 4-fluoro-3-nitrophenyl Synthesized at low temperatures; antimicrobial activity against Staphylococcus aureus
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 28) R1: 3-chloro-4-fluorophenyl; R2: 4-methoxyphenethyl Moderate CYP4F11 activation; IC50 = 1.2 μM for stearoyl-CoA desaturase inhibition
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) R1: 4-chloro-3-CF3-phenyl; R2: fluorophenyl-pyridinyl Anticancer activity (IC50 = 0.8 μM against HT-29 colon cancer); enhanced solubility due to pyridinyl group
N1-(4-Chlorophenyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide derivatives (14–15) R1: 4-chlorophenyl; R2: thiazolyl-pyrrolidinyl HIV entry inhibition (EC50 = 0.6–1.2 μM); stereoisomer-dependent activity

Key Findings :

Substituent Effects on Bioactivity :

  • The nitro group in the target compound and N,N′-bis-(4-fluoro-3-nitrophenyl)oxalamide enhances antimicrobial activity by disrupting bacterial membrane integrity . However, nitro groups may reduce metabolic stability compared to halogenated analogs (e.g., Compound 28) .
  • Chlorine and fluorine substituents improve lipophilicity and target binding via hydrophobic and halogen-bonding interactions, as seen in Compound 28 and HIV inhibitors .

Stereochemical Considerations :

  • Unlike HIV-targeted oxalamides (e.g., Compound 14–15), which show stereoisomer-dependent potency, the target compound’s planar aromatic groups likely reduce stereochemical complexity, simplifying synthesis .

Metabolic and Solubility Profiles :

  • The 4-methoxyphenethyl group in Compound 28 improves metabolic stability, whereas the pyridinyl moiety in Compound 1c enhances aqueous solubility . The target compound’s nitro group may limit solubility, necessitating formulation optimization.

Biological Activity

N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that illustrate its effects on different biological systems.

The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled conditions to ensure optimal yield and purity.

Chemical Structure:

  • Molecular Formula: C15_{15}H13_{13}ClFNO3_{3}
  • Molecular Weight: 307.72 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxalamide moiety likely plays a critical role in binding to enzymes or receptors, potentially inhibiting their activity and leading to various biological effects. Preliminary studies suggest that the nitrophenyl group enhances the compound's binding affinity, which may contribute to its efficacy against certain pathogens and cancer cells.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against Klebsiella pneumoniae, suggesting potential applications in treating infections caused by resistant bacterial strains .

Anticancer Properties

The anticancer potential of oxalamide derivatives has been explored in various studies. For example, compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. These studies indicate that the mechanism may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntimicrobialShowed effectiveness against K. pneumoniae with low cytotoxicity.
Schiff base organotin(IV) complexesAnticancerSignificant activity against various cancer cell lines compared to controls.
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamideAntimicrobial & AnticancerDisruption of cellular processes in microbial and cancer cells observed.

Future Research Directions

While preliminary findings are promising, further investigations are necessary to elucidate the precise mechanisms of action for this compound. Future research should focus on:

  • In vivo Studies: To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies: To determine the specific pathways through which the compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced potency and reduced side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide, and what typical yields are observed?

  • Methodological Answer : The synthesis of oxalamide derivatives generally involves a two-step coupling reaction. First, the oxalyl chloride intermediate is prepared, followed by sequential amidation with substituted amines. For example, in analogous compounds (e.g., N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamides), coupling reactions using EDC·HCl and HOBt·H₂O as activators achieved yields of 30–53% after purification via silica gel chromatography or preparative HPLC . Key steps include optimizing reaction temperatures (e.g., 0–25°C) and stoichiometric ratios of reagents to minimize byproducts like dimers .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for verifying substituent positions (e.g., aromatic protons of 2-chlorobenzyl at δ 7.28–7.57 ppm and nitro/fluoro groups in the 4-fluoro-3-nitrophenyl moiety via coupling patterns).
  • LC-MS/HRMS : Confirms molecular weight (e.g., APCI+ m/z with <5 ppm error ).
  • HPLC Purity : Ensure >95% purity using reverse-phase methods (C18 columns, acetonitrile/water gradients) .

Q. What solvent systems and crystallization methods improve the compound’s solubility and stability?

  • Methodological Answer : Oxalamides often exhibit poor aqueous solubility. Co-solvents like DMSO (10–20% v/v) or cyclodextrin-based formulations enhance solubility for in vitro assays. Crystallization via slow evaporation in ethyl acetate/methanol (1:1) yields stable polymorphs, as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., viral entry proteins)?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., HIV-1 gp120) can identify key interactions (e.g., hydrogen bonds with the oxalamide carbonyl and hydrophobic contacts with chlorobenzyl/fluoro-nitrophenyl groups) . Free energy perturbation (FEP) calculations refine binding affinity predictions, with validation via surface plasmon resonance (SPR) assays .

Q. What strategies resolve discrepancies in biological activity data across different assays (e.g., antiviral IC₅₀ vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–12 concentration points in triplicate to minimize variability.
  • Counter-Screens : Test against related targets (e.g., unrelated kinases) to rule off-target effects.
  • Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. PBMCs) and normalize to controls like known inhibitors (e.g., BNM-III-170 for HIV entry inhibition ).

Q. How do structural modifications (e.g., nitro → amino group) impact the compound’s pharmacokinetic profile?

  • Methodological Answer : Nitro groups often reduce metabolic stability. Reduction to amino (via catalytic hydrogenation with Pd/C) improves microsomal half-life (t₁/₂ > 60 min in human liver microsomes) but may alter target engagement. Comparative studies using LC-MS/MS metabolite profiling and CYP450 inhibition assays are recommended .

Q. What in vitro assays are optimal for evaluating this compound’s mechanism of action in antiviral research?

  • Methodological Answer :

  • Viral Entry Assays : Pseudotyped lentivirus systems with luciferase reporters quantify inhibition of viral fusion (IC₅₀ < 1 μM observed for analogs ).
  • Time-of-Addition Experiments : Differentiate entry vs. post-entry inhibition.
  • Resistance Profiling : Serial passage in the presence of suboptimal compound concentrations identifies escape mutations (e.g., gp120 V3 loop mutations ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.